molecular formula C8H15ClO6 B14761346 2,4,4,5,5-Pentamethyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate CAS No. 1724-66-9

2,4,4,5,5-Pentamethyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate

Cat. No.: B14761346
CAS No.: 1724-66-9
M. Wt: 242.65 g/mol
InChI Key: KGEOREZDKFLZBM-UHFFFAOYSA-M
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Description

2,4,4,5,5-Pentamethyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 2,4,4,5,5-Pentamethyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of pivalic acid and other reagents to form the desired compound. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure the successful formation of the compound .

Chemical Reactions Analysis

2,4,4,5,5-Pentamethyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts and transition metal catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications, particularly in the field of magnetic properties. It is often used in the study of paramagnetic compounds and magnetic susceptibility data

Mechanism of Action

The mechanism of action of 2,4,4,5,5-Pentamethyl-4,5-dihydro-1,3-dioxol-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its magnetic properties and interactions with other molecules . The exact molecular targets and pathways involved are still under investigation.

Properties

CAS No.

1724-66-9

Molecular Formula

C8H15ClO6

Molecular Weight

242.65 g/mol

IUPAC Name

2,4,4,5,5-pentamethyl-1,3-dioxol-1-ium;perchlorate

InChI

InChI=1S/C8H15O2.ClHO4/c1-6-9-7(2,3)8(4,5)10-6;2-1(3,4)5/h1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

KGEOREZDKFLZBM-UHFFFAOYSA-M

Canonical SMILES

CC1=[O+]C(C(O1)(C)C)(C)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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